molecular formula C9H11ClO3 B13791480 Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate CAS No. 76910-09-3

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate

Katalognummer: B13791480
CAS-Nummer: 76910-09-3
Molekulargewicht: 202.63 g/mol
InChI-Schlüssel: JIYSWLYJVRUHHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11ClO3 It is a derivative of cyclopentene, featuring both an ethyl ester and a chlorocarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate can be synthesized through the reaction of 3-cyclopentene-1-carboxylic acid with thionyl chloride to form 3-cyclopentene-1-carbonyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of amides or esters.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate depends on its chemical reactivity. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cyclopent-3-ene-1-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.

    Methyl cyclopent-3-ene-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Cyclopent-3-ene-1-carboxylic acid: The parent acid form, which can be used to synthesize various derivatives.

Uniqueness

Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both an ethyl ester and a chlorocarbonyl group

Eigenschaften

CAS-Nummer

76910-09-3

Molekularformel

C9H11ClO3

Molekulargewicht

202.63 g/mol

IUPAC-Name

ethyl 1-carbonochloridoylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3

InChI-Schlüssel

JIYSWLYJVRUHHG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC=CC1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.